molecular formula C12H19F3N2O2 B2602652 tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 1251004-14-4

tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2602652
CAS No.: 1251004-14-4
M. Wt: 280.291
InChI Key: VFVUFLTVLPGEJW-LDYMZIIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate” is a complex organic molecule. It has a molecular formula of CHNO, an average mass of 424.577 Da, and a monoisotopic mass of 424.304962 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, “tert-butyl (3aS,6aS)-hexahydropyrrolo [3,4-c]pyrrole-2 (1H)-carboxylate hemioxalate”, is provided . This can give some insight into the structure of the compound you’re interested in.

Scientific Research Applications

Synthesis of Pyrrole Derivatives

The compound has been utilized in the synthesis of various pyrrole derivatives, demonstrating its versatility as a building block in organic synthesis. For instance, it is involved in the thermal addition and dehydrogenation processes to afford methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates in high yields, highlighting its utility in the preparation of complex molecular structures (Porta, Capuzzi, & Bettarini, 1994). This synthesis pathway underscores the compound's role in facilitating diverse chemical transformations that yield pharmacologically relevant structures.

Catalysis and Reaction Media

The compound's derivatives have also been studied in the context of catalysis and reaction media, showcasing its potential in enhancing chemical reactions. For example, the synthesis and characterization of derivatives involving complex reaction mechanisms emphasize the compound's applicability in advancing organic chemistry methodologies and understanding reaction dynamics (Çolak, Karayel, Buldurun, & Turan, 2021). This research domain explores how modifications to the compound can influence reaction outcomes, offering insights into the design of more efficient and selective synthesis processes.

Pharmacologically Important Intermediates

An efficient and scalable synthesis method for tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a closely related compound, illustrates its significance as a pharmacophore in drug development. The process is highlighted for its cost-effectiveness and commercial viability, indicating the compound's role in the large-scale production of pharmacologically active molecules (Bahekar et al., 2017). Such advancements in synthesis techniques are crucial for the pharmaceutical industry, enabling the creation of new drugs with potential therapeutic applications.

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O2/c1-10(2,3)19-9(18)17-5-8-4-16-6-11(8,7-17)12(13,14)15/h8,16H,4-7H2,1-3H3/t8-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVUFLTVLPGEJW-LDYMZIIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@]2(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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